Product packaging for Amphetamine tartrate(Cat. No.:CAS No. 13093-77-1)

Amphetamine tartrate

Cat. No.: B12734999
CAS No.: 13093-77-1
M. Wt: 285.29 g/mol
InChI Key: KHIBJQODXRPUJC-LREBCSMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amphetamine tartrate is a salt form of amphetamine, a central nervous system (CNS) stimulant and sympathomimetic agent, prepared for controlled laboratory research environments . This compound is a classical stimulant of the phenethylamine class and is the parent compound of a wide range of substituted amphetamines . Its primary research value lies in the study of its complex mechanism of action, which involves promoting the release of the neurotransmitters dopamine and norepinephrine in the brain . Amphetamine is taken up into presynaptic nerve terminals primarily by binding to monoamine reuptake transporters, such as the dopamine transporter (DAT) and norepinephrine transporter (NET) . Once inside the presynaptic terminal, it operates as a substrate for the vesicular monoamine transporter 2 (VMAT2), leading to the displacement of neurotransmitters from synaptic vesicles into the cytosol and ultimately inducing a reversal of transporter activity, resulting in efflux of monoamines into the synaptic cleft . This process is complemented by its weak inhibitory effects on monoamine reuptake and monoamine oxidase (MAO) activity, which synergistically increase the concentration of active monoamines . Researchers utilize this compound to investigate these neuropharmacological processes in vitro, to model CNS disorders, and to explore the neurobiology of reward, attention, and executive function pathways . The tartrate salt formulation offers a stable, solid form with defined chemical properties, facilitating precise dosing in experimental settings . This product is strictly for research use in laboratory facilities and is not for diagnostic, therapeutic, or personal use of any kind. Researchers should handle this compound in accordance with all applicable laws and regulations governing controlled substances.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO6 B12734999 Amphetamine tartrate CAS No. 13093-77-1

Properties

CAS No.

13093-77-1

Molecular Formula

C13H19NO6

Molecular Weight

285.29 g/mol

IUPAC Name

1-phenylpropan-2-ylazanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate

InChI

InChI=1S/C9H13N.C4H6O6/c1-8(10)7-9-5-3-2-4-6-9;5-1(3(7)8)2(6)4(9)10/h2-6,8H,7,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1

InChI Key

KHIBJQODXRPUJC-LREBCSMRSA-N

Isomeric SMILES

CC(CC1=CC=CC=C1)[NH3+].[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O

Canonical SMILES

CC(CC1=CC=CC=C1)[NH3+].C(C(C(=O)[O-])O)(C(=O)O)O

Origin of Product

United States

Synthetic Methodologies for Amphetamine and Its Chiral Resolution Via Tartrate Formation

Established Synthetic Pathways to Racemic Amphetamine

Several methods have been developed for the synthesis of racemic amphetamine. These routes typically start from commercially available precursors and involve multi-step chemical transformations.

Leuckart Reaction Approaches

The reaction is known to produce several by-products, including 4-methyl-5-phenylpyrimidine (B1615610) and N,N-di(β-phenylisopropyl)amine (DPIA). uni-duesseldorf.deunodc.org The presence of formic acid in the reaction mixture can lead to the formation of N-formyl DPIA. unodc.org

Reductive Amination Strategies

Reductive amination of phenyl-2-propanone (P2P) provides an alternative route to amphetamine. This method involves the reaction of P2P with ammonia (B1221849) in the presence of a reducing agent and a metal catalyst. pearson.com The reaction proceeds through the formation of an intermediate imine. Various reducing agents and catalysts have been employed, including:

Catalytic Hydrogenation: Reaction with ammonia and hydrogen gas in the presence of catalysts like Raney nickel, platinum, or palladium on carbon (Pd/C). unodc.org

Metal Amalgams: The use of aluminum, zinc, or magnesium amalgams. A common combination is aluminum powder with mercuric chloride. unodc.org

Hydride Reagents: Sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaBH3CN) can also be used as reducing agents. researchgate.net

Impurities from this method can include Schiff bases, formed from the condensation of P2P and amphetamine. unodc.org

Nitrostyrene (B7858105) Route

The nitrostyrene route, also referred to as the nitropropene method, is another synthetic pathway to amphetamine. europa.eu This method begins with the Knoevenagel condensation of benzaldehyde (B42025) and nitroethane, which forms 1-phenyl-2-nitropropene (B101151) (P2NP), a bright yellow intermediate. europa.euuc.pt

The subsequent step involves the reduction of P2NP to amphetamine. This reduction can be achieved using various techniques, including:

Hydride Transfer Reagents: Lithium aluminum hydride (LiAlH4) or sodium cyanoborohydride (NaBH3CN). unodc.org

Electron-Transfer Reagents: Sodium amalgam or sodium in ethanol (B145695). unodc.org

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C). unodc.org

This route is notable as it circumvents the use of P2P. europa.eu Impurities associated with this method can include aziridines when hydride transfer reagents are used. unodc.org

Synthesis from Phenylpropanolamine Derivatives

Amphetamine can also be synthesized from phenylpropanolamine derivatives, such as norephedrine (B3415761) and norpseudoephedrine. google.comgoogle.com This approach offers a stereospecific route to obtaining a particular enantiomer of amphetamine if a specific stereoisomer of the starting material is used. For instance, S-(+)-amphetamine (dextroamphetamine) can be prepared from a phenylpropanolamine with the S configuration at the carbon atom bearing the amino group, such as 1R,2S-(-)-norephedrine or 1S,2S-(+)-norpseudoephedrine. google.comgoogle.com

One method involves the acylation of the phenylpropanolamine salt at an elevated temperature to form an O-acylated phenylpropanolamine salt. google.comwipo.int This intermediate is then subjected to hydrogenation in the presence of a catalyst to yield the corresponding amphetamine. google.comwipo.int Alternative, more hazardous methods involve refluxing with hydriodic acid and red phosphorus or reacting with thionyl chloride followed by catalytic hydrogenation. googleapis.comgoogle.com

Principles and Techniques for Chiral Resolution of Amphetamine via Diastereomeric Salt Formation

Since many synthetic routes produce a racemic mixture of amphetamine, a resolution step is necessary to isolate the individual enantiomers. A common and economically viable method for this separation on a large scale is through the formation of diastereomeric salts using a chiral resolving agent. wikipedia.org

Crystallization-Based Enantiomeric Separation Using Tartaric Acid

Tartaric acid is a frequently used chiral resolving agent for the separation of amphetamine enantiomers. The principle behind this technique is the reaction of the racemic amphetamine base with an optically pure form of tartaric acid, such as d-tartaric acid ((2R,3R)-tartaric acid) or l-tartaric acid ((2S,3S)-tartaric acid), in a suitable solvent. google.comrsc.org This reaction forms a pair of diastereomeric salts, for example, (R)-amphetamine-(R,R)-tartrate and (S)-amphetamine-(R,R)-tartrate.

These diastereomeric salts have different physical properties, including solubility, which allows for their separation by fractional crystallization. google.com For instance, when resolving racemic amphetamine with d-tartaric acid, the dextrorotatory form of amphetamine is obtained as the acid tartrate, which can be crystallized from the solution. google.com Conversely, using l-tartaric acid will yield the l-amphetamine l-bitartrate. google.com

The process typically involves dissolving the racemic amphetamine and the chiral tartaric acid in a solvent, such as methanol (B129727) or a methanol-water solution. google.com Upon cooling or solvent evaporation, the less soluble diastereomeric salt will crystallize out of the solution. google.com The crystallized salt can then be collected, and the desired amphetamine enantiomer can be liberated by treatment with an alkali. google.com Multiple recrystallizations may be necessary to achieve high optical purity. google.com

Research has also explored the use of tartaric acid derivatives, such as O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA) and O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA), as resolving agents, which can offer improved separation efficiency. nih.govmdma.ch

Enantioselective Synthesis Approaches for Amphetamine and its Precursors

To circumvent the need for chiral resolution, which can be a laborious process, enantioselective synthesis methods have been developed. These approaches aim to directly produce a single, desired enantiomer of amphetamine or its precursors. This can be achieved through several strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

One prominent enantioselective approach involves starting from a chiral precursor that already possesses the desired stereochemistry. For example, enantiomerically pure phenylpropanolamine isomers, such as norephedrine and norpseudoephedrine, can be used as starting materials. unibo.it The synthesis of l-methamphetamine has been achieved starting from d-norephedrine. jst.go.jp

Another strategy employs chiral auxiliaries, which are chiral molecules that are temporarily incorporated into the synthetic sequence to direct the stereochemical outcome of a key reaction. After the desired stereocenter is set, the auxiliary is removed.

Asymmetric hydrogenation is a powerful tool in enantioselective synthesis. acs.org This technique often involves the use of a chiral metal catalyst, such as those based on rhodium or iridium, to stereoselectively reduce a prochiral substrate. For instance, the asymmetric hydrogenation of imines or enamines that are precursors to amphetamine can yield the chiral amine with high enantiomeric excess. acs.org In one example of an enantioselective synthesis, optically pure (R)-1-phenylethanamine is condensed with phenylacetone (B166967) to form a chiral Schiff base. This intermediate is then reduced via catalytic hydrogenation, where the chirality is transferred to the carbon atom alpha to the amino group. Subsequent cleavage of the benzylic amine bond yields optically pure dextroamphetamine. wikipedia.org

Analytical Profiling of Synthetic Byproducts and Precursors in Amphetamine Synthesis

The analytical profiling of impurities and byproducts found in a sample of amphetamine can provide valuable information about the synthetic route employed. Different synthetic methods and variations in reaction conditions lead to the formation of characteristic byproducts. Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique used for this purpose. mdpi.comoup.com

The Leuckart synthesis is known to produce a number of specific byproducts. These can include 4-methyl-5-phenylpyrimidine, N-formylamphetamine, and N,N-di-(β-phenylisopropyl)amine. mdpi.comresearchgate.net The presence of these compounds in an amphetamine sample is a strong indicator that the Leuckart reaction was used in its production. mdpi.com

Reductive amination of phenyl-2-propanone also generates a distinct impurity profile. While some impurities may be common to any synthesis starting from P2P, certain byproducts can be more characteristic of this route. acs.orgacs.org For example, the formation of Schiff bases from the condensation of P2P and amphetamine can occur. unodc.org

The following interactive table summarizes common precursors and the characteristic byproducts associated with major amphetamine synthesis routes.

Synthetic RouteCommon Precursor(s)Characteristic Byproduct(s)Reference
Leuckart ReactionPhenyl-2-propanone (P2P), Formamide, Ammonium (B1175870) Formate4-methyl-5-phenylpyrimidine, N-formylamphetamine, 4-benzylpyrimidine, N,N-di-(β-phenylisopropyl)formamide mdpi.com
Reductive Amination (Al/Hg)Phenyl-2-propanone (P2P), Aluminum Amalgam, Methylamine (for methamphetamine)N-formylmethamphetamine (can be present in both routes), Schiff bases unodc.orgacs.org
Nitropropene RouteBenzaldehyde, Nitroethane1-phenyl-2-nitropropene, 1-phenyl-2-propanoxime unodc.orgoup.com

Advanced Analytical Techniques for Amphetamine Tartrate Characterization and Enantiomeric Purity Assessment

Spectroscopic Methods for Structural Elucidation and Conformational Analysis of Amphetamine and its Salts

Spectroscopic techniques provide invaluable insights into the molecular structure and three-dimensional arrangement of amphetamine and its salts. These methods probe various molecular properties, from vibrational modes to the environment of specific nuclei, to construct a detailed picture of the compound's chemical architecture.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative and quantitative identification of amphetamines. rsc.org These methods are prized for their rapid analysis times and high reliability. rsc.orgrsc.org

IR and Raman spectra provide a "fingerprint" of a molecule based on its unique vibrational modes. For amphetamine, characteristic bands can be assigned to different parts of the molecule, such as the benzene (B151609) ring and the alkyl side chain. researchgate.net For instance, in Raman spectroscopy, amphetamine exhibits a characteristic group of three bands between 950 and 1050 cm⁻¹, with a notable signal at 994 cm⁻¹. researchgate.net The infrared spectrum of amphetamine tartrate has also been successfully recorded and used for identification purposes. semanticscholar.orgresearchgate.net

While both techniques probe molecular vibrations, they are based on different physical principles—IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. This complementarity means that some vibrational modes may be more prominent in one technique than the other, and using both provides a more complete vibrational profile of the molecule. rsc.org It has been noted that Raman spectroscopy can sometimes provide more structured vibrational spectra than IR for amphetamine compounds. rsc.org

The table below summarizes key vibrational bands observed for amphetamine, which are also relevant to its tartrate salt form.

Technique Wavenumber (cm⁻¹) Assignment Reference
Raman994Characteristic amphetamine band researchgate.net
Raman950-1050Group of three characteristic bands researchgate.net
Raman~1000Highly characteristic for Amphetamine-H⁺ scirp.org
IR>2500Broad, intense bands (moisture absorption in hydrochloride salts) idaho.gov

Chiroptical Spectroscopy: Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA)

Chiroptical spectroscopic methods, namely Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), are indispensable for the direct determination of the absolute configuration of chiral molecules like amphetamine in solution. rsc.orgrsc.org These techniques measure the differential interaction of left and right circularly polarized light with a chiral molecule, providing information on its three-dimensional structure and stereochemistry. rsc.orgnih.gov

Both VCD, which is the vibrational equivalent of electronic circular dichroism, and ROA have been successfully applied to the study of amphetamine and its derivatives. rsc.orgnih.gov The spectra obtained are highly sensitive to the molecule's conformation. For amphetamine, DFT calculations have shown that the most stable conformations, which influence the VCD and ROA spectra, are those that permit close contact between the aromatic ring and the amine hydrogen atoms. scirp.orgresearchgate.net

ROA, in particular, has been highlighted as a very useful technique for identifying illicit substances, as it can reveal significant spectral differences between closely related compounds like amphetamine and methamphetamine. rsc.org The first ROA measurement of an amphetamine salt was conducted on di-D-amphetamine sulfate (B86663) in an aqueous solution. rsc.orgrsc.org More recent studies have provided high-quality VCD and ROA spectra for amphetamine hydrochloride, demonstrating the power of these techniques in conformational analysis when supported by computational models. rsc.orgnih.gov Solid-state VCD has also been developed as a method for the spectroscopic discrimination between (S)- and (R)-enantiomers of amphetamine derivatives. nih.gov

The combination of experimental VCD and ROA data with Density Functional Theory (DFT) calculations allows for a detailed conformational analysis and the determination of the relative populations of different conformers in solution. rsc.orgrsc.org This comprehensive approach provides a deep understanding of the molecule's structure and its interactions with the surrounding solvent. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for obtaining detailed information about molecular structure. rsc.org For amphetamine and its salts, ¹H NMR provides a characteristic spectral profile that allows for class identification and specific analogue characterization. thermofisher.com

The α-methyl-ethylamine sidechain of amphetamine gives rise to a distinctive set of signals. thermofisher.com A doublet for the α-methyl group appears around 1.25 ppm, and a β-methylene doublet is observed at approximately 3.0 ppm. thermofisher.com The α-methine proton, appearing as a multiplet, is shifted to the 3.5–3.75 ppm range. thermofisher.com These signals are key indicators of the amphetamine subclass. thermofisher.com Further structural details are revealed in the aromatic region of the spectrum (6.5–8.0 ppm). thermofisher.com

While standard NMR is "blind" to chirality, it can be used to determine the absolute configuration of enantiomers through the use of chiral shift reagents. rsc.org High-resolution NMR has been employed to study the conformational preferences of amphetamine hydrochloride in D₂O, revealing a strong preference for trans-phenylamino rotamers. rsc.org Such studies provide data that is consistent with findings from other techniques like VCD and ROA, offering a multi-faceted view of the molecule's conformation in solution. rsc.orgrsc.org

Chromatographic Techniques for Enantiomeric Separation and Quantification of Amphetamine Isomers

The two enantiomers of amphetamine, (S)-amphetamine and (R)-amphetamine, exhibit different physiological activities, making their separation and quantification essential. oup.com Chromatographic methods, particularly when coupled with mass spectrometry, are the cornerstone of enantioselective analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Derivatization

Gas chromatography-mass spectrometry (GC-MS) is a widely used and powerful technique for the analysis of amphetamines. rsc.orgrsc.org For the separation of enantiomers on a standard achiral GC column, a crucial step is chiral derivatization. jksus.orgresearchgate.net This process involves reacting the amphetamine enantiomers with a chiral derivatizing agent (CDA) to form two diastereomers. jksus.orgjfda-online.com These diastereomers, having different physical properties, can then be separated by the achiral chromatographic system. jfda-online.comgtfch.org

This indirect method is often preferred for analyzing amphetamines at trace levels, as the derivatization step can also enhance the analyte's detectability. nih.gov The resulting diastereomers are identified based on their retention times and mass spectra. gtfch.org The enantiomeric ratio is then calculated from the corresponding peak areas of the separated diastereomers. gtfch.org

The table below lists several chiral derivatizing agents used for the GC-MS analysis of amphetamine enantiomers.

Chiral Derivatizing Agent (CDA) Abbreviation Reference
Trifluoroacetyl-l-prolyl chlorideL-TPC jksus.orginformahealthcare.com
α-Methoxy-α-(trifluoromethyl)phenylacetyl chlorideMTPACI acs.orgnih.gov
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acidMTPA nih.gov
(1R)-(-)-MenthylchloroformateMCF jksus.orgnih.gov
Heptafluorobutylprolyl chlorideHFBPCl jksus.org
Application of Chiral Reagents and Diastereomer Formation

The core principle of indirect chiral separation by GC-MS lies in the formation of diastereomers through a chemical reaction between the racemic amphetamine and a single enantiomer of a chiral derivatizing agent. jksus.orgresearchgate.net For example, reacting a racemic mixture of (S)- and (R)-amphetamine with trifluoroacetyl-l-prolyl chloride (L-TPC) yields two diastereomers: (S)-amphetamine-L-TPC and (R)-amphetamine-L-TPC. jksus.org These diastereomers can then be fully separated on a common achiral GC column and characterized by mass spectrometry, with resolution factors demonstrating effective separation. jksus.orgresearchgate.net

Optimization of GC-MS Parameters for Amphetamine Enantiomers

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of amphetamine enantiomers, though it typically requires a derivatization step to improve the chromatographic properties of these polar compounds. jfda-online.com The optimization of GC-MS parameters is crucial for achieving successful chiral separation and accurate quantification.

Derivatization: A critical step in the GC-MS analysis of amphetamines is derivatization, which enhances volatility and thermal stability, and allows for the formation of characteristic mass spectral fragment ions. jfda-online.com Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and acetic anhydride. jfda-online.comscielo.br Another effective agent is α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, which acts as a chiral derivatizing agent, converting the enantiomers into diastereomers that can be separated on a standard achiral capillary column. acs.orgnih.gov N-methyl-N-t-butyldimethylsilyl trifluoroacetamide (B147638) (MTBSTFA) is another novel derivatizing agent that produces stable derivatives with high molecular weight fragments suitable for selected ion monitoring. nih.gov

Chromatographic Conditions: The separation of the derivatized amphetamine enantiomers is typically performed on a capillary column. The choice of the stationary phase and the temperature program are critical for achieving good resolution. For instance, after derivatization with α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, the resulting diastereomers can be well separated by capillary gas-liquid chromatography. acs.orgnih.gov The GC-MS can be operated in selected-ion monitoring (SIM) mode to enhance sensitivity and selectivity for quantitative analysis. acs.orgnih.gov

Table 1: GC-MS Parameters for Amphetamine Enantiomer Analysis

ParameterConditionReference
Derivatizing Agentα-methoxy-α-(trifluoromethyl)phenylacetyl chloride acs.orgnih.gov
Derivatizing AgentN-methyl-N-t-butyldimethylsilyl trifluoroacetamide (MTBSTFA) nih.gov
Derivatizing AgentTrifluoroacetic anhydride (TFAA), Pentafluoropropionic anhydride (PFPA), Acetic anhydride (AA) jfda-online.com
Detection ModeSelected-Ion Monitoring (SIM) acs.orgnih.gov

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-performance liquid chromatography (HPLC) coupled with chiral stationary phases (CSPs) is a primary method for the direct enantiomeric separation of amphetamine. dea.gov This technique avoids the need for derivatization, simplifying sample preparation. windows.net

Chiral Stationary Phases: A variety of CSPs are effective for amphetamine separation, with polysaccharide-based and macrocyclic glycopeptide-based columns being particularly common. windows.netnih.gov

Polysaccharide-based CSPs: These are versatile and can be used in normal, reversed, and polar organic solvent modes. windows.net

Macrocyclic Glycopeptide CSPs: Columns like the Astec® CHIROBIOTIC® V2, based on bonded macrocyclic glycopeptides, are highly compatible with mass spectrometric detection and are robust enough for repeated injections of biological samples. sigmaaldrich.com

Crown Ether-Coated Reverse Phase Packaging: A DAICEL CROWNPACK CR(+) column has been successfully used for the enantiomeric separation of amphetamine. edwiserinternational.com

Mobile Phase Optimization: The composition of the mobile phase is a critical factor in achieving chiral separation. For instance, a mobile phase of hexane-isopropyl alcohol-acetonitrile (97 + 3 + 0.5) has been used with a commercially available CSP after derivatization with 2-naphthoyl chloride. nih.gov In another method using an Astec® CHIROBIOTIC® V2 column, the mobile phase consisted of 0.04% w/v ammonium (B1175870) trifluoroacetic acid in water:methanol (B129727) (5:95, v/v). sigmaaldrich.com The pH of the mobile phase can also be a crucial parameter, with high pH conditions being useful for analyzing basic compounds like amphetamines to avoid peak tailing. windows.net

Table 2: HPLC Conditions for Amphetamine Enantiomeric Separation

Chiral Stationary PhaseMobile PhaseDetectionReference
Commercially available CSPHexane-isopropyl alcohol-acetonitrile (97 + 3 + 0.5)UV at 254 nm nih.gov
Astec® CHIROBIOTIC® V20.04% w/v ammonium trifluoroacetic acid in water:methanol (5:95, v/v)MS/MS sigmaaldrich.com
DAICEL CROWNPACK CR(+)Aqueous HClO4 (pH 1.8)Not specified edwiserinternational.com
Supelco LC-1865% KH2PO4 (0.05 M, pH 5.5) and 35% methanolFluorometric edwiserinternational.com

Ultra-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry (UPLC-QTRAP MS/MS)

Ultra-performance liquid chromatography (UPLC) coupled with a triple quadrupole/linear ion trap mass spectrometer (QTRAP MS/MS) offers a highly sensitive and selective method for the determination of amphetamine-type stimulants. nih.govnih.gov This technique combines the high separation efficiency of UPLC with the specificity of tandem mass spectrometry.

A method utilizing a carboxyl functionalized organic-inorganic hybrid monolithic column for in-tube solid-phase microextraction (SPME) coupled with UPLC-QTRAP MS/MS has been developed for the analysis of seven amphetamine-type stimulants. nih.gov This approach allows for the rapid and convenient separation and enrichment of target analytes from complex matrices like urine and sewage. nih.govnih.gov The method demonstrates good accuracy, repeatability, and resistance to matrix interference. nih.gov Another study used a fast and selective UPLC-MS-MS method for the determination of amphetamines in plasma, with a total run time of 12 minutes. researchgate.net

Capillary Electrophoresis (CE) for Amphetamine Analogues and Enantiomers

Capillary electrophoresis (CE) has emerged as a powerful technique for the chiral separation of amphetamine and its analogues due to its high efficiency, speed, and low cost. nih.govresearchgate.net The addition of a chiral selector to the background electrolyte (BGE) is a common strategy to achieve enantioseparation. nih.gov

Chiral Selectors: Cyclodextrins and their derivatives are the most frequently used chiral selectors in CE for amphetamine analysis. nih.gov Highly sulfated gamma-cyclodextrin (B1674603) (SU(XIII)-γ-CD) has been used to achieve the simultaneous chiral separation of nine amphetamine-type stimulants. capes.gov.br The combination of deep eutectic solvents (DESs) and amino acid-based ionic liquids (AAILs) with cyclodextrin-based chiral selectors has been shown to significantly enhance the chiral separation of amphetamine derivatives. chromatographyonline.com

Background Electrolyte and Separation Conditions: The composition of the BGE is crucial for successful separation. For instance, a BGE of 10 mM SU(XIII)-γ-CD with 50 mM phosphate (B84403) at pH 2.6, an applied voltage of -12 kV, and a capillary temperature of 15°C has been found to be optimal in one study. capes.gov.br Another method for the analysis of ecstasy in oral fluid used a BGE composed of 40 mM phosphoric acid and 10 mM triethanolamine. nih.gov For CE coupled with mass spectrometry (CE-MS), volatile chiral selectors and compatible BGEs are required. nih.gov A study using CE-MS/MS for the determination of amphetamine and its derivatives in urine utilized a 0.1 M formic acid solution (pH 2.4) as the BGE with a polyvinyl alcohol (PVA)-coated capillary. researchgate.net

Table 3: Capillary Electrophoresis Parameters for Amphetamine Analysis

Chiral SelectorBackground ElectrolyteApplied VoltageReference
Highly sulfated γ-cyclodextrin (10 mM)50 mM phosphate buffer (pH 2.6)-12 kV capes.gov.br
None (for achiral separation)40 mM phosphoric acid and 10 mM triethanolamineNot specified nih.gov
None (for achiral separation)0.1 M formic acid (pH 2.4)25 kV researchgate.net
Native β-cyclodextrin (15 mM)100 mM phosphate buffer (pH 2.5)10 kV researchgate.net

Advanced Sample Preparation and Extraction Methods for Amphetamine Analysis

Effective sample preparation is a critical prerequisite for the accurate and reliable analysis of amphetamine in various, often complex, matrices. The goal is to isolate the analyte of interest from interfering substances, concentrate it, and present it in a form compatible with the analytical instrument. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are two of the most widely employed techniques for this purpose.

Liquid-Liquid Extraction (LLE) Optimization

Liquid-liquid extraction is a classic method for sample preparation that relies on the differential partitioning of a compound between two immiscible liquid phases. researchgate.netbenthamopen.combenthamopenarchives.com For amphetamine, a basic drug, this typically involves adjusting the pH of the aqueous sample to a basic value to ensure the analyte is in its un-ionized, free base form, which is more soluble in organic solvents. researchgate.net

Solvent Selection: The choice of the organic extraction solvent is paramount for achieving high recovery. A variety of solvents and solvent systems have been investigated for the extraction of amphetamine. These include chloroform, 1-chlorobutane, dichloromethane, diethyl ether, and ethyl acetate. researchgate.netbenthamopen.combenthamopenarchives.comresearchgate.net A mixture of chloroform, ethyl acetate, and ethanol (B145695) (3:1:1 v/v) has also been utilized. researchgate.netbenthamopen.combenthamopenarchives.com

pH Optimization: The pH of the aqueous sample significantly influences the extraction efficiency of amphetamine. Since amphetamine is a basic compound with a pKa of 9.9, adjusting the sample pH to a value greater than 10 is crucial to maximize its presence as the free base, thereby enhancing its extraction into the organic phase. researchgate.net Studies have shown that increasing the pH from 10 to 13 maintains a high recovery. researchgate.net

Volume of Extracting Solvent: The volume of the organic solvent used for extraction also impacts recovery. Research indicates that increasing the solvent volume can lead to higher recovery rates, with a volume of 20 ml being selected as optimal in one particular study. researchgate.net

Table 4: LLE Solvent Systems for Amphetamine Extraction

Solvent/Solvent SystemReference
Chloroform researchgate.netbenthamopen.combenthamopenarchives.comresearchgate.net
1-Chlorobutane researchgate.netbenthamopen.combenthamopenarchives.comresearchgate.net
Dichloromethane researchgate.netbenthamopen.combenthamopenarchives.comresearchgate.net
Diethyl ether researchgate.netbenthamopen.combenthamopenarchives.comresearchgate.net
Ethyl acetate researchgate.netbenthamopen.combenthamopenarchives.comresearchgate.net
Chloroform:ethyl acetate:ethanol (3:1:1 v/v) researchgate.netbenthamopen.combenthamopenarchives.com

Solid-Phase Extraction (SPE) Methodologies

Solid-phase extraction has become a preferred method for sample preparation due to its advantages over LLE, including reduced solvent consumption, higher selectivity, cleaner extracts, and potential for automation. acs.org SPE involves passing a liquid sample through a solid sorbent material that retains the analyte, which is then eluted with a suitable solvent.

Sorbent Selection: The choice of SPE sorbent is critical and depends on the physicochemical properties of the analyte and the sample matrix. For amphetamine, which is a basic compound, various sorbents have been utilized:

Mixed-Mode Sorbents: These sorbents, such as C8-SCX (a combination of reversed-phase and strong cation exchange), have demonstrated high recoveries for amphetamine (greater than 88%). oup.comnih.gov The mixed-mode functionality allows for efficient retention of amphetamines while removing unwanted matrix components. unitedchem.com Oasis MCX, another mixed-mode sorbent, has also been shown to be effective. nih.gov

Molecularly Imprinted Polymers (MIPs): MIPs are highly selective sorbents designed to bind specific target analytes. They have been shown to produce cleaner extracts with less matrix effects compared to conventional sorbents, resulting in lower limits of detection and better precision. nih.gov

Hydrophilic-Lipophilic Balanced (HLB) Sorbents: While commonly used, sorbents like Oasis HLB have shown poorer performance for some amphetamines due to interfering signals in the subsequent analysis. nih.gov

Cation-Exchange Sorbents: Sorbents like Oasis WCX and MCX are used for the pre-treatment of urine samples before CE-MS/MS analysis. nih.gov

Optimization of SPE Parameters:

Sample pH: The pH of the sample loaded onto the SPE cartridge is crucial for retention. For a mixed-mode C8-SCX sorbent, a sample pH of 6 was found to be optimal. oup.comnih.gov

Elution Solvent: The composition of the elution solvent determines the efficiency of analyte recovery from the sorbent. A mixed solvent of CH2Cl2-isopropanol-NH4OH (78:20:2) has been shown to provide high recoveries for amphetamine from a mixed-mode sorbent. oup.comnih.gov For a molecularly imprinted polymer, an elution solvent of 20% methanol with 2% acetic acid has been used.

Wash Solvents: A washing step is typically included after sample loading to remove interferences. A sequence of washes with deionized water, acetic acid, and methanol has been employed. chromatographyonline.com

Table 5: SPE Sorbents and Elution Solvents for Amphetamine Analysis

SPE SorbentOptimal Sample pHElution SolventReference
Mixed-mode (C8-SCX)6CH2Cl2-isopropanol-NH4OH (78:20:2) oup.comnih.gov
Molecularly Imprinted Polymer (MIP)Not specified20% methanol with 2% acetic acid
Oasis MCX (mixed-mode)Not specifiedNot specified nih.gov
Oasis WCX (weak cation exchange)Not specifiedNot specified nih.gov

Fabric Phase Sorptive Extraction (FPSE)

Fabric Phase Sorptive Extraction (FPSE) is a modern sample preparation technique that offers a simple and efficient method for extracting analytes from various matrices. nih.govdntb.gov.ua Developed in 2014, FPSE utilizes a flexible fabric substrate coated with a sol-gel derived sorbent, creating a high-capacity extraction medium with significant chemical stability. nih.gov This technique combines the principles of solid-phase extraction with the convenience of a flexible, easy-to-handle format, making it a greener alternative due to reduced solvent consumption. nih.govdntb.gov.ua

The FPSE process involves two primary steps: adsorption and desorption. nih.gov During adsorption, the FPSE media is exposed to the sample, and the target analytes are retained by the sorbent. nih.gov Subsequently, the media is immersed in a suitable organic solvent to back-extract the analytes for analysis. nih.gov

In the context of amphetamine analysis, FPSE has been successfully coupled with ultra-high-performance liquid chromatography and tandem mass spectrometry (UHPLC-MS/MS) to determine amphetamine and related compounds in water samples. nih.govrsc.org Research has shown that medium polarity polar polymer-coated FPSE media, such as those created with short-chain poly(tetrahydrofuran) (PTHF), are highly effective for extracting amphetamines. nih.govrsc.org Optimization of various parameters, including sorption time, back-extraction solvent ratios, and back-extraction time, is crucial for achieving high extraction efficiency. nih.govrsc.org

A study demonstrated the successful application of an FPSE method for the analysis of amphetamine (AM), methamphetamine (MAM), and 3,4-methylenedioxymethamphetamine (MDMA) in wastewater. nih.gov The method exhibited good performance metrics, as detailed in the table below. nih.govrsc.org

Table 1: Performance Metrics of an FPSE-UHPLC-MS/MS Method for Amphetamine Analysis in Water

Parameter Amphetamine (AM) Methamphetamine (MAM) 3,4-Methylenedioxymethamphetamine (MDMA)
Linear Range (ng/mL) 0.1–150.0 0.1–150.0 0.5–200
Correlation Coefficient (γ) 0.9947 0.9925 0.9918
Limit of Detection (LOD) (ng/mL) 0.025 0.029 0.01
Limit of Quantification (LOQ) (ng/mL) 0.083 0.097 0.031
Recoveries (%) 73.4–91.6 82.6–95.4 92.7–95.3
Relative Standard Deviations (RSD) (%) 1.65–6.88 1.38–6.11 1.58–7.34

Data sourced from a study on simplified fabric phase sorptive extraction for amphetamine drugs in water samples. nih.govrsc.org

Dispersive Solid-Phase Extraction (DSPE)

Dispersive Solid-Phase Extraction (DSPE) is a sample cleanup technique that involves dispersing a small amount of solid sorbent material directly into the sample solution. This method enhances the interaction between the sorbent and the target analytes, leading to faster extraction times and reduced solvent usage. mdpi.com DSPE is often used as a cleanup step in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. researchgate.net

For the analysis of amphetamines, DSPE has been employed in conjunction with gas chromatography-mass spectrometry (GC-MS) for the determination of amphetamine (AP), methamphetamine (MA), 3,4-methylenedioxyamphetamine (MDA), and 3,4-methylenedioxymethamphetamine (MDMA) in human urine. researchgate.net In one such method, various derivatization and DSPE parameters were optimized to achieve a sensitive, selective, and rapid analysis. researchgate.net

The validation of this DSPE-GC-MS method demonstrated its suitability for forensic applications, with good linearity, precision, and accuracy. researchgate.net The key performance characteristics are summarized in the table below.

Table 2: Performance of a DSPE-GC-MS Method for Amphetamine Analysis in Urine

Parameter Value
Linearity Range (ng/mL) 50–1200
Intra-day Precision (RSD %) 0.08–3.43
Inter-day Precision (RSD %) 0.23–3.0
Accuracy Within ±15% (and ±20% at LOQ)
Analyte Recoveries (%) 87.8–95

Data from a study on dispersive solid-phase extraction for the simultaneous determination of four amphetamine drugs in urine. researchgate.net

Method Validation and Performance Metrics in Amphetamine Analytical Chemistry

Method validation is a critical process in analytical chemistry that ensures a developed method is suitable for its intended purpose. greenpub.orgclinmedjournals.org This involves evaluating several performance characteristics to demonstrate that the method is reliable, reproducible, and accurate for the quantitative analysis of this compound. greenpub.orgclinmedjournals.org

Linearity, Limits of Detection (LOD), and Limits of Quantification (LLOQ)

Linearity establishes the relationship between the concentration of the analyte and the analytical signal over a defined range. clinmedjournals.org It is typically demonstrated by a high correlation coefficient (r² or γ) for the calibration curve. nih.govclinmedjournals.org For amphetamine analysis, methods have demonstrated linearity across various concentration ranges relevant to different sample types. For instance, a dispersive liquid-liquid microextraction (DLLME) method for amphetamine and its derivatives in oral fluid showed linearity from 20 to 5000 ng/mL with a correlation coefficient (r) greater than 0.992. nih.gov An FPSE method for amphetamines in water reported linear ranges of 0.1–150.0 ng/mL for amphetamine and methamphetamine, and 0.5–200 ng/mL for MDMA, with correlation coefficients (γ) of 0.9947, 0.9925, and 0.9918, respectively. nih.govrsc.org

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, though not necessarily quantified with acceptable precision and accuracy. greenpub.organnlabmed.org The Limit of Quantification (LLOQ) , also referred to as the Lower Limit of Quantification, is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. greenpub.organnlabmed.orgnih.gov These values are crucial for determining the sensitivity of a method. hpst.cz

Various studies have reported a wide range of LOD and LLOQ values for amphetamine analysis, depending on the technique and matrix. For example, an FPSE-UHPLC-MS/MS method reported an LOD of 0.025 ng/mL and an LLOQ of 0.083 ng/mL for amphetamine in water. nih.govrsc.org In another study using GC-MS for amphetamine in urine, the LOD was 2.962 µg/L (or ng/mL) and the LLOQ was 9.873 µg/L. greenpub.org A high-throughput LC-MS/MS/MS method for d-amphetamine in rat blood achieved an even lower LLOQ of 0.5 ng/mL. nih.gov

Table 3: Examples of Linearity, LOD, and LLOQ in Amphetamine Analysis

Analytical Method Matrix Analyte Linearity Range Correlation Coefficient (r or γ) LOD LLOQ
FPSE-UHPLC-MS/MS nih.govrsc.org Water Amphetamine 0.1–150.0 ng/mL 0.9947 0.025 ng/mL 0.083 ng/mL
DLLME-LC-MS/MS nih.gov Oral Fluid Amphetamine & Derivatives 20–5000 ng/mL >0.992 Not Reported 20 ng/mL
GC-MS greenpub.org Urine Amphetamine 25–200 µg/L 0.9972 2.962 µg/L 9.873 µg/L

Precision and Trueness Assessments

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. acs.org It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). nih.govacs.org Precision can be evaluated at two levels: within-run (intra-day) precision, which assesses variability within a single analytical run, and between-run (inter-day) precision, which assesses variability across different days. hpst.czrsc.org

Trueness , often referred to as accuracy, indicates the closeness of the mean of a set of measurement results to the actual (true) value. hpst.czacs.org It is typically expressed as the percent recovery of a known amount of analyte spiked into a sample matrix or as the bias from the true value. acs.orgresearchgate.net

For amphetamine analysis, methods are validated to ensure they meet acceptable criteria for both precision and trueness. A DLLME method for amphetamines in oral fluid reported imprecision (%RSD) and bias (%) to be no higher than 9.1% and -12.3%, respectively. nih.gov An LC-MS/MS method for various stimulants in whole blood showed within-run precision within ±11% and intermediate precision within ±13%. hpst.cz The accuracy for this method ranged from 93 ± 5% to 105 ± 6%. hpst.cz Similarly, a DSPE-GC-MS method for amphetamines in urine demonstrated intra-day precision with RSD values from 0.08% to 3.43% and inter-day precision with RSDs from 0.23% to 3.0%. researchgate.net

Table 4: Precision and Trueness Data from Selected Amphetamine Analysis Methods

Analytical Method Matrix Precision (RSD or CV%) Trueness (Accuracy % or Bias %)
DSPE-GC-MS researchgate.net Urine Intra-day: 0.08–3.43%, Inter-day: 0.23–3.0% Within ±15%
DLLME-LC-MS/MS nih.gov Oral Fluid ≤ 9.1% ≤ -12.3%
LC-MS/MS hpst.cz Whole Blood Within-run: ≤ ±11%, Intermediate: ≤ ±13% 93 ± 5% to 105 ± 6%

Reproducibility and Inter-Device Variability

Reproducibility is a measure of the precision of a method under varying conditions, such as different laboratories, analysts, or instruments. greenpub.org It is a broader measure of the reliability of an analytical method. A study validating a GC-MS method for amphetamine and methamphetamine in urine reported reproducibility values of 3.83% and 6.743%, respectively, demonstrating the method's consistency. greenpub.org

Inter-device variability is a specific aspect of reproducibility that assesses the consistency of results when the same method is performed on different instruments. This is particularly important in clinical and forensic settings where multiple instruments may be used for sample analysis. While specific studies focusing solely on inter-device variability for this compound are not extensively detailed in the provided context, the principles of method validation dictate that a robust method should yield comparable results across different devices. nih.gov The validation of methods across different laboratories, which is a component of reproducibility studies, inherently includes potential inter-device variability. greenpub.org The successful application of standardized methods in routine laboratory work implies a degree of acceptable inter-device performance. researchgate.net

Stereochemical Investigations and Conformational Dynamics of Amphetamine and Its Salts

Conformational Analysis of Amphetamine Enantiomers and their Interactions in Salt Forms

The chiral separation of racemic amphetamine is frequently accomplished through crystallization with an enantiomerically pure form of tartaric acid, such as (2R,3R)-tartaric acid or (2S,3S)-tartaric acid. rsc.org This process relies on the formation of diastereomeric salts, (S)-amphetamine-(2R,3R)-hydrogentartrate and (R)-amphetamine-(2R,3R)-hydrogentartrate, which exhibit different physical properties, allowing for their separation. rsc.org The specific interactions between the amphetamine cation and the tartrate anion in the crystal lattice dictate the conformation of the amphetamine molecule.

In the solid state, the conformation of the amphetammonium ion is influenced by hydrogen bonding and electrostatic interactions with the counter-ion. scirp.orgresearchgate.net For instance, studies on similar protonated amphetamine salts have shown that the conformation in the crystal structure often involves a transposition of the phenyl and ammonium (B1175870) groups. scirp.orgresearchgate.net The most stable conformations are typically those that permit close contact between the aromatic ring and the amine hydrogen atoms. scirp.orgresearchgate.net The formation of a three-dimensional supramolecular structure is often observed, linked through a network of hydrogen-bonding interactions between the ammonium hydrogens, the tartrate hydroxyl groups, and any co-crystallized solvent molecules, such as water. researchgate.net

The conformation of the amphetamine side chain is primarily defined by the torsional angles around the Cα-Cβ and Cβ-Cphenyl bonds. Different staggered conformations can exist, often described as trans (anti) or gauche. Spectroscopic and computational studies have identified several stable conformers for amphetamine. rsc.orgrsc.org While much of the detailed conformational analysis has been performed on hydrochloride salts for reasons of solubility and simplicity, the fundamental principles of these conformations apply to the tartrate salt, modulated by the specific interactions with the tartrate anion. rsc.orgrsc.org

Table 1: Stable Conformers of (S)-Amphetamine Hydrochloride as a Model for Amphetammonium Ion Conformation
ConformerTorsional Angle α1 (C-C-C-N)Torsional Angle α2 (C-C-N-H)Relative Gibbs Free Energy (kcal/mol)Boltzmann Weight (%) at 298.15 K
Conformer 1 (trans)~180°Variable0.00~60-70%
Conformer 2 (gauche)~60°Variable~0.5-1.0~15-25%
Conformer 3 (gauche)~-60°Variable~0.5-1.0~15-25%

Note: Data is illustrative, based on findings for amphetamine hydrochloride in solution, which serves as a model for the amphetammonium cation. rsc.orgresearchgate.net The exact values for amphetamine tartrate in a crystal lattice would differ due to packing forces and specific ion-ion interactions.

Influence of Solvent Interactions on Amphetamine Conformations

The conformation of amphetamine and its salts in solution is significantly influenced by interactions with solvent molecules. rsc.orgrsc.org The intensity and nature of molecular chiral interactions, which underpin the differences in properties between diastereomeric molecules like this compound salts, are solvent-dependent. researchgate.net

In aqueous solutions, which model physiological environments, explicit interaction with water molecules is crucial for accurately describing the conformational landscape. rsc.orgrsc.org Solvation effects, often modeled using implicit solvent models like the Conductor-like Screening Model (COSMO) or through the inclusion of explicit solvent molecules in simulations, can alter the relative stability of different conformers. rsc.orgrsc.org Studies have demonstrated that for a successful interpretation of experimental spectra, the entire conformational space must be sampled appropriately, and explicit solvent interactions need to be included. rsc.orgrsc.org The hydrogen bonding between the ammonium group of the protonated amphetamine and water molecules, as well as interactions between the tartrate's carboxyl and hydroxyl groups and the solvent, play a major role in stabilizing certain conformations in solution. mdpi.com

Theoretical and Computational Chemistry Approaches in Conformational Studies

Computational chemistry provides powerful tools for investigating the stereochemical and conformational dynamics of this compound at an atomic level. These methods complement experimental data from techniques like NMR, Raman, and vibrational circular dichroism (VCD). scirp.orgrsc.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum chemical method to calculate the electronic structure of molecules and to optimize their geometries. scielo.br DFT calculations are employed to determine the stable conformers of amphetamine, their relative energies, and to predict vibrational spectra. scirp.orgrsc.org For amphetamine and its salts, DFT calculations have been used to identify the most stable conformations by minimizing the conformational energy. scirp.org These calculations show that the most stable conformers are those that allow for close interaction between the phenyl ring and the ammonium group's hydrogen atoms. scirp.orgresearchgate.net Various levels of theory, such as B3LYP or B3PW91 with different basis sets (e.g., 6-311++G**), are utilized to achieve a balance between accuracy and computational cost. rsc.orgrsc.orgscielo.br DFT is also used to calculate properties like Gibbs free energies and Boltzmann weights to estimate the population of each conformer at a given temperature. rsc.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing detailed insight into the conformational dynamics and solvent interactions. rsc.orgrsc.org By simulating the movements of the this compound complex in a solvent box over time, MD can explore the accessible conformational space. rsc.org This approach is particularly valuable because it inherently includes the effects of temperature and explicit solvent molecules. rsc.orgrsc.org The geometries obtained from MD simulations can be clustered and analyzed to determine the relative populations of different conformers. researchgate.net Studies have shown that using MD-derived geometries provides a better agreement between experimental and calculated spectra compared to using only a few static, gas-phase optimized conformers. rsc.orgrsc.org

Global Minimization Algorithms for Conformer Population Determination

One approach involves maximizing the similarity overlap between a computationally generated spectrum (weighted average of the spectra of individual conformers) and the experimental spectrum. rsc.orgrsc.org This can be achieved using various optimization algorithms, such as the basin-hopping algorithm or genetic algorithms, which search the conformational space to find the global minimum on the potential energy surface. scirp.orgcam.ac.uk These algorithms can continuously modify conformer energies or populations to find the best fit. scirp.org This method is considered robust as it can determine conformer populations independently of the calculated energies of the molecular conformers, overcoming potential inaccuracies in the computational energy calculations. rsc.orgrsc.org

Table 2: Overview of Computational Approaches in Amphetamine Conformational Studies
Computational MethodPrimary ApplicationKey Insights ProvidedRelevant Compounds Studied
Density Functional Theory (DFT)Geometry optimization, energy calculation, spectral prediction. scirp.orgrsc.orgIdentifies stable conformers, calculates relative energies and Boltzmann weights, predicts IR, Raman, VCD spectra. rsc.orgscirp.orgAmphetamine, Amphetamine-H+ (in various salts). scirp.org
Molecular Dynamics (MD)Simulation of molecular motion over time. rsc.orgModels conformational dynamics, solvent effects, and provides a statistical ensemble of structures. rsc.orgrsc.orgAmphetamine hydrochloride in aqueous solution. rsc.orgrsc.org
Global Minimization AlgorithmsDetermination of conformer populations from experimental data. rsc.orgrsc.orgOptimizes the mix of conformers to best match experimental spectra (e.g., VCD, ROA). scirp.orgrsc.orgAmphetamine, Methamphetamine. rsc.orgrsc.org

Quantitative Structure Activity Relationship Qsar and Molecular Modeling of Amphetamine and Its Chiral Forms

QSAR Studies on Amphetamine Enantiomers and Derivatives

QSAR studies have been instrumental in dissecting the influence of various structural properties on the biological activity of amphetamine enantiomers and their derivatives. researchgate.net These studies aim to develop mathematical models that correlate the physicochemical characteristics of molecules with their observed biological effects, thereby enabling the prediction of activity for novel compounds. nih.govslideshare.net

Evaluation of Electronic, Steric, and Hydrophobic Descriptors

A fundamental aspect of QSAR is the calculation and selection of molecular descriptors that quantify different aspects of a molecule's structure. For amphetamine and its derivatives, a range of electronic, steric, and hydrophobic descriptors are typically evaluated. unicamp.brnih.gov

Steric Descriptors: These descriptors relate to the size and shape of the molecule. Molecular surface area and molecular volume are commonly used to capture the steric influences on ligand-receptor interactions. researchgate.netunicamp.br The size of substituents on the alpha-carbon or the amino group can significantly impact activity. nih.gov

Hydrophobic Descriptors: The lipophilicity of a molecule, which governs its ability to cross biological membranes, is a key determinant of its pharmacokinetic and pharmacodynamic properties. The partition coefficient, logP, is the most widely used descriptor for hydrophobicity. researchgate.netslideshare.netnih.gov

A study on a series of thirty-four amphetamine derivatives evaluated a set of thirty-eight descriptors, including electronic, steric, and hydrophobic ones, to model their inhibitory activity against monoamine oxidase A (MAO-A). researchgate.netnih.gov

Statistical Modeling and Predictive Capabilities

Once a set of relevant descriptors is identified, statistical methods are employed to build a QSAR model. Partial Least Squares (PLS) regression is a commonly used technique due to its ability to handle datasets with more variables than observations and to deal with multicollinearity among descriptors. researchgate.netunicamp.br

For a series of amphetamine derivatives, separate PLS models were developed for the R and S configurations. researchgate.netnih.gov The statistical quality and predictive power of these models are assessed using various metrics:

R² (Coefficient of Determination): This value indicates the proportion of the variance in the biological activity that is predictable from the descriptors. For the R and S configurations of amphetamine derivatives, R² values of 0.73 and 0.76 were obtained, respectively. researchgate.netnih.gov

Q² (Cross-validated R²): This metric assesses the model's internal predictive ability through techniques like leave-one-out (LOO) or leave-N-out (LNO) cross-validation. researchgate.netresearchgate.net Q² values of 0.60 and 0.67 were reported for the R and S models, respectively. researchgate.netnih.gov A high Q² value (typically > 0.5) is considered a necessary, though not sufficient, condition for a model's high predictive power. researchgate.net

External Predictability (Q²ext): This is a crucial validation step where the model is used to predict the activity of an external set of compounds not used in model development. The R and S models for amphetamine derivatives yielded external predictability values of 0.68 and 0.50, respectively. researchgate.netnih.gov

Y-randomization: This test is performed to ensure that the model is not a result of chance correlation by randomly shuffling the biological activity data and rebuilding the model. researchgate.netnih.gov

These statistical validations provide confidence in the model's ability to predict the activity of new compounds and to offer insights into the underlying mechanisms of action. researchgate.net

Molecular Docking Simulations to Elucidate Ligand-Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ekb.egnih.gov This method has been extensively applied to understand the interactions of amphetamine and its enantiomers with their biological targets, such as monoamine transporters and receptors. researchgate.net

Analysis of Binding Modes and Key Residues

Docking simulations have provided detailed insights into the binding modes of amphetamine derivatives within the active sites of their target proteins. For instance, in the context of monoamine oxidase A (MAO-A) inhibition, docking studies have revealed key interactions between the ligands and specific amino acid residues of the enzyme. researchgate.netnih.gov

Key interactions identified include:

Pi-pi stacking interactions: The aromatic ring of the amphetamine derivative can engage in pi-pi stacking with aromatic residues in the binding pocket, such as Tyrosine (Tyr) 407. researchgate.netnih.gov

Inclined face-to-face interactions: Another form of aromatic interaction observed is an inclined face-to-face interaction with residues like Tyr444. researchgate.netnih.gov

Aromatic hydrogen-hydrogen interactions: These interactions with residues like Tyr197 have also been noted. researchgate.netnih.gov

Similarly, docking studies of amphetamine analogs at monoamine transporters have identified crucial interactions within the orthosteric binding site. researchgate.net The orientation of the ligand within this site is critical for its functional activity, determining whether it acts as a substrate (releaser) or an inhibitor. researchgate.net For example, studies on MDMA and its analogs have shown that they can adopt mutually exclusive binding modes, with one leading to high-affinity binding and the other to low-affinity binding. researchgate.net

Stereoselective Interactions at Biological Targets

Chirality plays a significant role in the biological activity of amphetamine, with enantiomers often exhibiting different potencies and pharmacological profiles. wikipedia.orgmdpi.com Molecular docking has been instrumental in explaining the molecular basis for these stereoselective interactions. nih.gov

For instance, docking studies of R- and S-amphetamine derivatives at MAO-A have shown that aromatic hydrogen-hydrogen interactions with Tyr197 are preferable for the R configurations over the S configurations. researchgate.netnih.gov This difference in interaction patterns can contribute to the observed stereoselectivity in MAO-A inhibition.

In another example, the binding of amphetamine enantiomers to the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) was investigated using docking simulations. The results suggested that amphetamine binds near the β7 strand of the B-loop, potentially causing steric hindrance that inhibits the movement of the C-loop required for channel opening. nih.gov Furthermore, studies on the enantiomers of MDMA at the α4β2 nAChR revealed that the differential interactions of the methyl group at the stereogenic center are responsible for the observed differences in binding affinity. ub.edu Specifically, for (R)-MDMA, the methyl group is tightly packed against certain tryptophan residues. ub.edu

Structure-Activity Relationships (SAR) of Amphetamine Derivatives

Structure-Activity Relationship (SAR) studies aim to identify how specific structural modifications to a parent compound, like amphetamine, affect its biological activity. nih.govuchile.cl These studies provide a qualitative understanding of the influence of various substituents and their stereochemistry on the action and potency of the derivatives. nih.gov

Subtle structural changes to the amphetamine scaffold can lead to dramatic shifts in pharmacodynamics, resulting in compounds with diverse activities such as psychostimulant, anorectic, or antidepressant effects. uchile.clfrontiersin.org Key structural features that have been systematically studied include modifications to the aromatic ring, the amino group, and the aliphatic side chain. uchile.clfrontiersin.org

Aromatic Ring Modifications: The introduction of substituents on the phenyl ring can significantly alter the compound's interaction with its biological targets. For example, derivatives with larger aromatic systems than benzene (B151609) may exhibit enhanced activity due to more favorable charge-transfer or pi-stacking interactions within the active site. researchgate.net

N-Alkylation: The nature of the substituent on the terminal amino group is a critical determinant of activity. Generally, primary amines (like amphetamine) are more potent than their secondary or tertiary amine analogs as monoamine oxidase inhibitors. frontiersin.org Increasing the size of the alkyl substituent on the amino group often leads to a reduction in potency. researchgate.net

Aliphatic Side Chain Modifications: Alterations to the α-methyl group can also influence activity. The presence and stereochemistry of this group are crucial for the compound's interaction with monoamine transporters and its classification as a releasing agent or a reuptake inhibitor. nih.gov

The SAR for amphetamine derivatives concerning their interactions with monoamine transporters (DAT, NET, and SERT) shares similarities with the SAR for MAO inhibition, suggesting a degree of structural resemblance between the ligand binding sites of these different protein families. frontiersin.org

Influence of N-Alkylation (N-methyl, N-ethyl) on Pharmacological Profiles

N-alkylation of the amino group in amphetamine significantly alters its pharmacological profile. N-methylation of amphetamine to form methamphetamine results in greater central nervous system activity. smw.ch However, in the case of hallucinogenic ring-substituted amphetamines, N-methylation generally decreases hallucinogenic potency. uchile.cl For example, N-methylation of 3,4-methylenedioxyamphetamine (MDA) to create 3,4-methylenedioxymethamphetamine (MDMA) attenuates or abolishes its hallucinogenic effects. frontiersin.orgnih.gov

Increasing the length of the N-alkyl chain beyond a methyl group further modifies the activity. While N-methylation has little effect on the potency of entactogens, N-ethylation also appears to maintain entactogenic activity. However, as the N-alkyl chain lengthens to propyl and butyl, there is a substantial decrease in stimulant potency. wikipedia.org For instance, N-propylamphetamine and N-butylamphetamine are approximately 4-fold and 6-fold less potent than amphetamine, respectively. wikipedia.org This trend is also observed in dopamine (B1211576) release, where N-alkylation from no alkyl group (amphetamine) to methyl (methamphetamine) and then to ethyl decreases the EC50 values for release. wikipedia.orgnih.gov Further increasing the size to an N-propyl group causes the compound to switch from a dopamine releaser to an uptake inhibitor. wikipedia.orgnih.gov

Table 1: Effect of N-Alkylation on Dopamine Transporter (DAT) Activity

Compound N-Substituent Activity EC50/IC50 (nM)
Amphetamine H Releaser 8.7 wikipedia.orgnih.gov
Methamphetamine Methyl Releaser 24.5 wikipedia.orgnih.gov
PAL-99 Ethyl Releaser 88.5 wikipedia.orgnih.gov
PAL-424 Propyl Inhibitor 1013 wikipedia.orgnih.gov
PAL-90 Butyl Inactive >10,000 wikipedia.org

EC50 represents the concentration for 50% of maximal release, while IC50 represents the concentration for 50% inhibition of uptake.

Effects of Alpha-Methyl and Alpha-Ethyl Modifications on Activity

Modification of the alpha-alkyl group on the phenethylamine (B48288) side chain has a profound impact on pharmacological activity. The presence of an alpha-methyl group, as in amphetamine, transforms phenethylamine from a selective MAO-B substrate into a selective MAO-A inhibitor. nih.gov This alpha-methyl group also provides protection against metabolism by monoamine oxidase. smw.ch

Homologation of the alpha-methyl group to an alpha-ethyl group completely abolishes the hallucinogenic activity of amphetamines like DOM. frontiersin.org For example, the alpha-ethyl homolog of R-DOM was found to lack hallucinogenic activity at doses over one hundred times higher than those effective for DOM. However, this extension from an alpha-methyl to an alpha-ethyl group has only a minor effect on entactogens like MDMA, with the resulting compound MBDB (N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine) retaining significant MDMA-like psychoactivity. frontiersin.orgnih.gov While replacing the alpha-methyl group of amphetamine with an ethyl group to form α-ethylphenethylamine (AEPEA) maintains amphetamine-like effects, these analogs are generally less potent. nih.gov

Stereochemistry and its Reversal in Related Phenethylamines

Stereochemistry plays a crucial role in the activity of amphetamine and its derivatives. For hallucinogenic amphetamines, the isomer with the R absolute configuration at the alpha-carbon is consistently more potent. In contrast, for entactogens like MDMA, the S isomer is the more active enantiomer. This reversal of stereochemical preference is a significant indicator that the mechanisms of action for these two classes of compounds are different. frontiersin.orgnih.gov

The two enantiomers of amphetamine, (S)-(+)-amphetamine (dextroamphetamine) and (R)-(-)-amphetamine (levoamphetamine), exhibit different pharmacological effects. cuny.edu Similarly, the (S)-enantiomer of methamphetamine is known to have greater biological activity than the (R)-enantiomer. rsc.org The separation and analysis of these enantiomers are critical due to their differing activities. d-nb.info The resolution of racemic amphetamine can be achieved through crystallization with a chiral acid, such as tartaric acid, to separate the diastereomeric salts. rsc.orgstereoelectronics.org

Q & A

Q. How can enantiomeric purity of amphetamine tartrate be determined in biological samples?

Methodological Answer: Enantiomeric separation requires chiral chromatographic techniques. For example, ultra-high performance supercritical fluid chromatography (UHPSFC) coupled with tandem mass spectrometry (MS/MS) can differentiate S(+)- and R(-)-amphetamine enantiomers. Use certified reference materials (e.g., S(+)-amphetamine tartrate at 1.0 mg/mL) to calibrate the system. Conductive vial electromembrane extraction improves sensitivity by isolating analytes from complex matrices like urine . Validate the method using parameters such as limit of detection (LOD), linearity, and recovery rates.

Q. What experimental protocols are recommended for assessing this compound’s pharmacological effects in vivo?

Methodological Answer: Employ double-blind, placebo-controlled studies with standardized dosing (e.g., 35 mg immediate-release tablets). Measure outcomes such as cardiovascular response, locomotor activity, and neurotransmitter release (e.g., dopamine via microdialysis). Use subgroup analyses to account for variables like age, sex, and metabolic differences. Statistical models (ANOVA or mixed-effects regression) should adjust for confounders like prior drug exposure .

Q. How should stability studies for this compound formulations be designed?

Methodological Answer: Follow ICH guidelines for accelerated stability testing. Store samples at 40°C/75% relative humidity for 6 months and analyze degradation products (e.g., via RP-HPLC with photodiode array detection). Use forced degradation (acid/base hydrolysis, oxidative stress) to identify impurities. Report degradation kinetics and shelf-life predictions in compliance with regulatory standards .

Advanced Research Questions

Q. What strategies optimize reverse-phase HPLC (RP-HPLC) methods for quantifying this compound?

Methodological Answer: Apply Quality by Design (QbD) principles with a Box-Behnken experimental design. Test three critical factors (e.g., mobile phase pH, flow rate, column temperature) across three levels. Analyze responses (peak symmetry, retention time) using ANOVA and response surface models. For example, a study achieved robustness by optimizing ammonium hydroxide (0.17–0.92 mol kg⁻¹) and sodium tartrate (8.4–16.8 µmol kg⁻¹) concentrations to prevent lead hydroxide precipitation .

Q. How can researchers address contradictory data in this compound’s neurochemical effects?

Methodological Answer: Perform meta-analyses of preclinical studies to resolve discrepancies. Extract data on dose-response relationships, receptor binding affinity (e.g., SLC18A2 transporter inhibition), and regional brain activity. Use funnel plots to assess publication bias and mixed-effects models to account for interspecies variability. Cross-validate findings with in silico simulations (e.g., molecular docking) .

Q. What analytical approaches mitigate risks of nitrosamine impurities in this compound synthesis?

Methodological Answer: Use Design of Experiments (DOE) to evaluate synthesis conditions (e.g., solvent purity, temperature). If nitrosamine synthesis is unfeasible, justify impurity absence via structural reactivity analysis (e.g., stereoelectronic features) and literature reviews. Document efforts in risk assessments under ISO 17025 guidelines .

Q. How can wastewater analysis inform epidemiological trends in this compound use?

Methodological Answer: Collect 24-hour composite wastewater samples and quantify this compound via LC-MS/MS. Normalize data to population size and creatinine levels. Use spatial-temporal modeling to correlate consumption trends with demographic factors (e.g., age groups, urban vs. rural). Cross-reference with prescription databases and seizure reports .

Data Presentation and Reproducibility

Q. What are the best practices for reporting chromatographic data in this compound studies?

Methodological Answer: Include retention times, peak area ratios, and resolution factors in tables. For reproducibility, specify column type (e.g., C18, 250 × 4.6 mm, 5 µm), mobile phase composition (e.g., 0.1% formic acid in acetonitrile/water), and detection wavelength. Provide raw data and calibration curves as supplementary material .

Q. How should researchers address variability in enantiomer-specific pharmacokinetic data?

Methodological Answer: Use nonlinear mixed-effects modeling (NONMEM) to analyze population pharmacokinetics. Stratify data by cytochrome P450 2D6 (CYP2D6) metabolizer status and employ bootstrap validation. Report variability metrics (e.g., coefficient of variation) and 90% confidence intervals for bioavailability estimates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.